molecular formula C35H38N2O10 B12211364 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B12211364
M. Wt: 646.7 g/mol
InChI Key: DYSNWONBHAEJMZ-UHFFFAOYSA-N
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Description

This compound features a dibenzo[b,e][1,4]diazepine core substituted with two 3,4,5-trimethoxyphenyl groups, a hydroxy group at position 1, and a 4-oxobutanoic acid moiety at position 10.

Properties

Molecular Formula

C35H38N2O10

Molecular Weight

646.7 g/mol

IUPAC Name

4-oxo-4-[7-oxo-6,9-bis(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]butanoic acid

InChI

InChI=1S/C35H38N2O10/c1-42-26-15-20(16-27(43-2)34(26)46-5)19-13-23-32(25(38)14-19)33(21-17-28(44-3)35(47-6)29(18-21)45-4)37(30(39)11-12-31(40)41)24-10-8-7-9-22(24)36-23/h7-10,15-19,33,36H,11-14H2,1-6H3,(H,40,41)

InChI Key

DYSNWONBHAEJMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The key steps include:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the trimethoxyphenyl groups: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the hydroxy group: This can be done via hydroxylation reactions.

    Formation of the oxobutanoic acid moiety: This step may involve acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxobutanoic acid moiety can be reduced to form alcohols.

    Substitution: The trimethoxyphenyl groups can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new drugs targeting various diseases.

    Biological Research: It can be used to study the interactions of complex organic molecules with biological systems.

    Pharmacology: It may exhibit pharmacological activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industrial Applications: It can be used in the synthesis of other complex organic compounds or as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Inhibition of enzymes: It may inhibit enzymes involved in disease pathways.

    Interaction with receptors: It may bind to specific receptors, modulating their activity.

    Disruption of cellular processes: It may interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Analogues

a) Combretastatin A-4 and Its Prodrugs
  • Core Structure : Combretastatin A-4 (CA-4) is a (Z)-stilbene derivative with two 3,4,5-trimethoxyphenyl groups. Unlike the target compound’s diazepine core, CA-4’s rigid stilbene backbone confers high tubulin-binding affinity .
  • Solubility : CA-4’s poor water solubility necessitated prodrug development. Phosphate salts (e.g., CA-4 disodium phosphate, 1n) improved solubility >100-fold, enabling clinical formulation .
  • Activity : CA-4 disrupts tumor vasculature by binding β-tubulin (IC₅₀ ~1–5 nM). The target compound’s diazepine core may alter binding kinetics due to conformational flexibility .
b) 3,3-Dimethyl-10-(trifluoroacetyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (312621-74-2)
  • Core Structure: Shares the dibenzo[b,e][1,4]diazepine scaffold but lacks the hydroxy and oxobutanoic acid groups. Instead, it features a trifluoroacetyl substituent and dimethyl groups at position 3 .
  • Solubility: The trifluoroacetyl group increases lipophilicity, likely reducing aqueous solubility compared to the target compound’s oxobutanoic acid moiety .

Functional Comparison

Table 1: Key Properties of Target Compound and Analogs
Property Target Compound Combretastatin A-4 312621-74-2
Core Structure Dibenzo[b,e][1,4]diazepine (Z)-Stilbene Dibenzo[b,e][1,4]diazepine
Key Substituents 2× trimethoxyphenyl, hydroxy, oxobutanoic acid 2× trimethoxyphenyl Trimethoxyphenyl, trifluoroacetyl, dimethyl
Solubility Moderate (oxobutanoic acid enhances polarity) Low (parent); high (phosphate prodrugs) Low (trifluoroacetyl reduces polarity)
Putative Mechanism Tubulin binding (structural inference) Tubulin polymerization inhibition Tubulin binding (structural inference)
Stability Oxobutanoic acid may resist hydrolysis Prodrugs hydrolyze in vivo to active form Trifluoroacetyl group metabolically stable

Solubility and Stability Insights

  • The target compound’s oxobutanoic acid group provides intermediate solubility between CA-4’s parent compound and its phosphate prodrugs. However, it is unlikely to match the solubility of CA-4 disodium phosphate (1n), which achieves >10 mg/mL in aqueous solutions .

Biological Activity

The compound 4-[1-hydroxy-3,11-bis(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity based on existing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of the compound is characterized by a dibenzo diazepine core with multiple methoxy substitutions. This structural complexity is believed to contribute to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of anticancer and anti-inflammatory effects. The following sections delve into specific activities and findings.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through various pathways. For instance, it disrupts microtubule assembly, leading to cell cycle arrest and subsequent apoptosis in human cancer cell lines such as HeLa and HT-1080 .
  • Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:
    • IC50 Values : The compound exhibited an IC50 value of approximately 6.1 μM against LNCaP prostate cancer cells .
    • Comparative Analysis : In comparison with other analogs, compounds with similar structural motifs showed varying degrees of cytotoxicity based on their substituents .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory properties. It appears to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Prostate Cancer Treatment : A study focused on the efficacy of this compound in treating androgen-dependent and androgen-refractory prostate cancer demonstrated promising results in reducing tumor growth .
  • Microtubule Destabilization : Research indicated that the compound acts as a microtubule destabilizing agent, which is a critical mechanism for many anticancer drugs .

Data Tables

Activity Type Cell Line IC50 (μM) Mechanism
AnticancerLNCaP6.1Apoptosis via microtubule disruption
AnticancerPC-38.0Cell cycle arrest
Anti-inflammatoryNot specifiedN/AModulation of inflammatory pathways

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